molecular formula C17H16O4 B1323937 3-Carboethoxy-3'-methoxybenzophenone CAS No. 750633-62-6

3-Carboethoxy-3'-methoxybenzophenone

Cat. No. B1323937
M. Wt: 284.31 g/mol
InChI Key: GQTNPGDYZNLHRC-UHFFFAOYSA-N
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Description

3-Carboethoxy-3’-methoxybenzophenone, also known as CEMB, is a member of the class of benzophenones. It is used in a range of industrial and scientific applications due to its unique physical and chemical properties. The compound has a molecular weight of 284.31 g/mol .


Molecular Structure Analysis

The linear formula of 3-Carboethoxy-3’-methoxybenzophenone is C17H16O4 . The InChI code is 1S/C17H16O4/c1-3-21-17(19)14-8-4-6-12(10-14)16(18)13-7-5-9-15(11-13)20-2/h4-11H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

3-Carboethoxy-3’-methoxybenzophenone is a yellow liquid .

Scientific Research Applications

Reproductive Toxicity Studies

3-Carboethoxy-3'-methoxybenzophenone, also known as benzophenone-3 (BP-3), has been extensively studied for its potential reproductive toxicity. In human studies, high levels of BP-3 exposure were linked to changes in birth weight and gestational age, particularly distinguishing between male and female births. Animal studies showed effects on egg production, hatching, testosterone levels, and gene regulation in fish, as well as impacts on sperm density and estrous cycle in rats. These associations may stem from BP-3's endocrine-disrupting effects, altering estrogen and testosterone balance (Ghazipura et al., 2017).

Skin Penetration and Metabolism

The skin penetration and metabolism of BP-3 have been thoroughly investigated, revealing its absorption through the skin and subsequent detection in urine. This process varies between different species, with the metabolism in human and rat liver microsomes being particularly notable. The compound undergoes several metabolic transformations, leading to the formation of various metabolites that exhibit diverse estrogenic and anti-androgenic activities. This suggests significant biochemical interaction pathways for BP-3 within the body (Watanabe et al., 2015).

Photochemical Applications

3-Carboethoxy-3'-methoxybenzophenone has been utilized in photochemical studies, such as the photooxidation of methionyl-leucine. The compound has shown efficiency as a sensitizer in these processes, offering advantages over its isomer, 4-carboxybenzophenone, particularly in terms of absorption characteristics of its derived transients. This highlights its potential utility in photochemistry and photobiology (Pędziński et al., 2014).

Potential Health Risks

Despite its widespread use, concerns have been raised about BP-3's potential health risks, especially regarding its impact on the nervous system. It has been shown to induce neurotoxicity, apoptotic processes, and affect autophagy in embryonic neuronal cells. Furthermore, BP-3 can alter receptor expression and function, crucial for nervous system development and functioning. These findings indicate possible risks for developmental abnormalities and neuronal cell degeneration, emphasizing the need for further research in this area (Wnuk & Kajta, 2021).

properties

IUPAC Name

ethyl 3-(3-methoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-21-17(19)14-8-4-6-12(10-14)16(18)13-7-5-9-15(11-13)20-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTNPGDYZNLHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641473
Record name Ethyl 3-(3-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboethoxy-3'-methoxybenzophenone

CAS RN

750633-62-6
Record name Ethyl 3-(3-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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